1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]
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Overview
Description
1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] is a complex organophosphorus compound.
Preparation Methods
The synthesis of 1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] involves several steps:
Synthetic Routes: The compound is typically synthesized through a series of reactions involving the coupling of biphenyl derivatives with phosphine oxides.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various phosphine derivatives and biphenyl compounds.
Scientific Research Applications
1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] exerts its effects involves:
Comparison with Similar Compounds
1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] can be compared with other similar compounds:
Similar Compounds: Similar compounds include other biphenyl derivatives and phosphine oxides, such as 1,1’-[(1R)-4,4’,6,6’-tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] and 1,1’-[(1R)-4,4’,6,6’-tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide]
Uniqueness: The uniqueness of 1,1’-[(1R)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide] lies in its specific structural features and the resulting chemical properties, which make it particularly effective in certain catalytic and material applications
Properties
IUPAC Name |
1-bis(3,5-dimethylphenyl)phosphoryl-2-[2-bis(3,5-dimethylphenyl)phosphoryl-4,6-dimethoxyphenyl]-3,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52O6P2/c1-29-13-30(2)18-39(17-29)55(49,40-19-31(3)14-32(4)20-40)45-27-37(51-9)25-43(53-11)47(45)48-44(54-12)26-38(52-10)28-46(48)56(50,41-21-33(5)15-34(6)22-41)42-23-35(7)16-36(8)24-42/h13-28H,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXQJPYBURPAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(=O)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52O6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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